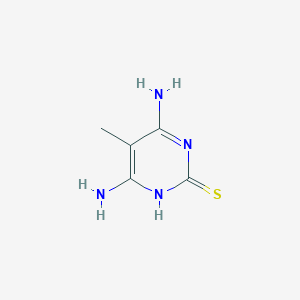
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, fluorine, methoxy, and nitrobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of an amine group.
Reduction: Formation of an amine group.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, leading to changes in their activity or function.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
1-Chloro-2-fluoro-3-(2-methoxy-4-nitrobenzyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-3-methoxybenzene: Lacks the nitrobenzyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-fluoro-4-nitrobenzene: Lacks the methoxy and benzyl groups, leading to different applications and biological activity.
1-Chloro-3-fluoro-2-methoxybenzene: Lacks the nitrobenzyl group, resulting in different chemical properties and reactivity.
Properties
Molecular Formula |
C14H11ClFNO3 |
|---|---|
Molecular Weight |
295.69 g/mol |
IUPAC Name |
1-chloro-2-fluoro-3-[(2-methoxy-4-nitrophenyl)methyl]benzene |
InChI |
InChI=1S/C14H11ClFNO3/c1-20-13-8-11(17(18)19)6-5-9(13)7-10-3-2-4-12(15)14(10)16/h2-6,8H,7H2,1H3 |
InChI Key |
ZWPLXILTEHAOGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CC2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


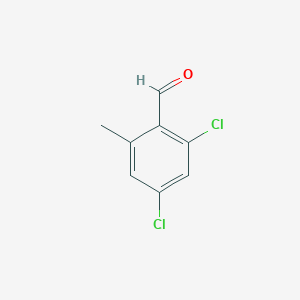
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)
![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
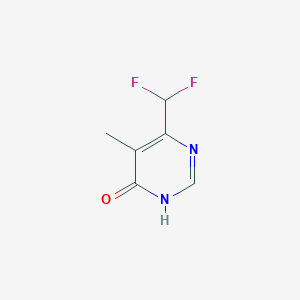
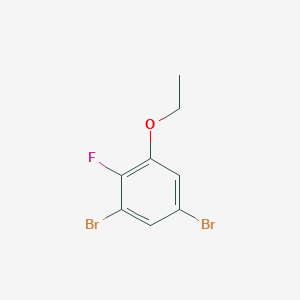
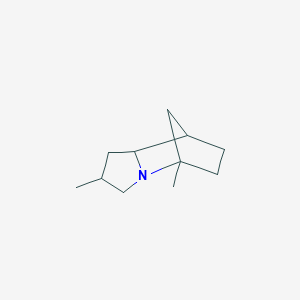

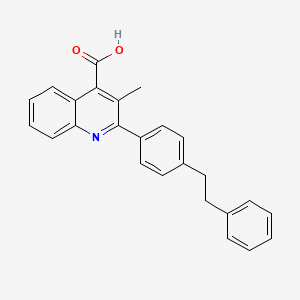
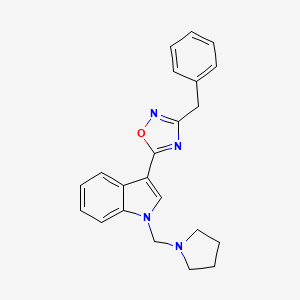
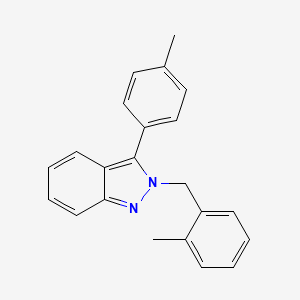
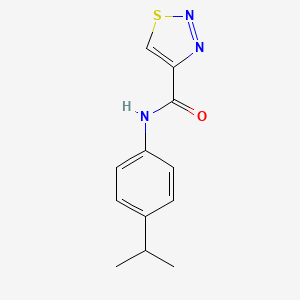
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)

